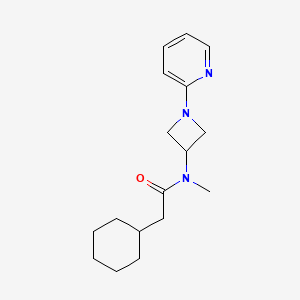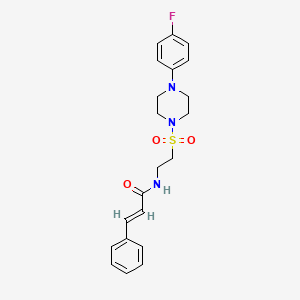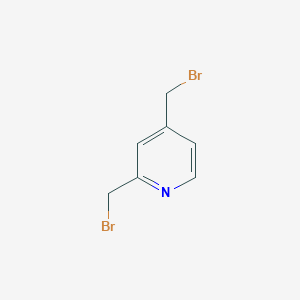
2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the inhibition of ribosomal RNA synthesis and the subsequent inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, leading to the activation of the DNA damage response pathway and the induction of apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is its specificity for RNA polymerase I transcription, which makes it a promising therapeutic agent for cancer treatment. However, one limitation is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide. One direction is to further investigate its mechanism of action and the signaling pathways involved in its anti-cancer effects. Another direction is to explore its potential use in combination with other cancer therapies. Additionally, research on the pharmacokinetics and toxicity of 2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is needed to determine its safety and efficacy in clinical settings.
Synthesemethoden
The synthesis of 2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide involves a series of chemical reactions, starting with the reaction of cyclohexylamine with 2-chloroacetyl chloride to form 2-cyclohexyl-N-(2-chloroacetyl)aniline. This compound is then reacted with methylamine to form 2-cyclohexyl-N-methyl-N-(2-chloroacetyl)aniline. The final step involves the reaction of this compound with 2-pyridinecarboxaldehyde to form 2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been found to have potential therapeutic applications in cancer treatment. It targets RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and proliferation of cancer cells. 2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been found to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19(17(21)11-14-7-3-2-4-8-14)15-12-20(13-15)16-9-5-6-10-18-16/h5-6,9-10,14-15H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWJQRDQPAMNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)
![N-methyl-2-(methylsulfanyl)-N-{[2-(piperidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2990715.png)


![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2990720.png)


![N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2990723.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2990726.png)
![N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2990727.png)
![1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2990729.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2990730.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2990732.png)